molecular formula C8H7ClN2 B1425887 4-(Chloromethyl)-1H-indazole CAS No. 944898-78-6

4-(Chloromethyl)-1H-indazole

Cat. No. B1425887
M. Wt: 166.61 g/mol
InChI Key: YWXHEIMWLKXGQI-UHFFFAOYSA-N
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Description

“4-(Chloromethyl)-1H-indazole” likely refers to a compound that contains an indazole group, which is a type of heterocyclic aromatic organic compound. The “4-(Chloromethyl)” part suggests that there is a chloromethyl group attached to the fourth carbon of the indazole ring .


Molecular Structure Analysis

The molecular structure of “4-(Chloromethyl)-1H-indazole” would likely consist of an indazole ring with a chloromethyl group attached to the fourth carbon. Indazole is a fused aromatic ring that consists of a benzene ring fused to a pyrazole ring .


Chemical Reactions Analysis

Again, while specific reactions involving “4-(Chloromethyl)-1H-indazole” are not available, compounds with similar structures are often involved in substitution reactions, where the chloromethyl group can be replaced by other groups .

Scientific Research Applications

Chemical Synthesis and Optimization

The compound 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, related to 4-(Chloromethyl)-1H-indazole, is crucial for creating pesticides. The synthesis involves hydroxymethylating 1H-1,2,4-triazole with paraformaldehyde, followed by reaction with thioyl chloride, offering a high total yield of over 92.3% (Ying, 2004).

Medicinal Chemistry and Drug Discovery

4-(Chloromethyl)-1H-indazole has structural similarities to indazole derivatives, which are extensively studied in medicinal chemistry. A high throughput screening identified a related compound as an antagonist of the TRPA1 ion channel, with subsequent medicinal chemistry optimization enhancing its in vitro activity (Rooney et al., 2014). Additionally, indazole derivatives, owing to their nitrogen-containing heterocyclic structure, exhibit a wide range of biological activities. These compounds, including FDA-approved drugs like Axitinib and Niraparib, have therapeutic applications in treating cancers and chronic inflammation (Mal et al., 2022).

Anticancer Chemotherapy

Compounds like indazolium [trans-tetrachlorobis(1H-indazole)ruthenate(III)], structurally similar to 4-(Chloromethyl)-1H-indazole, are promising for anticancer chemotherapy. These compounds, when systematically varied, demonstrate a high reactivity toward proteins and show significant antiproliferative activity in vitro (Groessl et al., 2007).

Material Sciences and Molecular Pharmacology

4-(Chloromethyl)-1H-indazole related compounds are used in the synthesis of energetic salts, demonstrating good thermal stability and high density, relevant in material sciences (Wang et al., 2007). Additionally, indazole and its derivatives exhibit diverse biological properties, including antimicrobial and anti-inflammatory actions, crucial in molecular pharmacology (Panda et al., 2022).

Future Directions

The future directions for research on “4-(Chloromethyl)-1H-indazole” would likely depend on its potential applications. For example, if it shows promise as a medicinal compound, future research could involve further testing of its biological activity and potential side effects .

properties

IUPAC Name

4-(chloromethyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXHEIMWLKXGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717029
Record name 4-(Chloromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-1H-indazole

CAS RN

944898-78-6
Record name 4-(Chloromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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